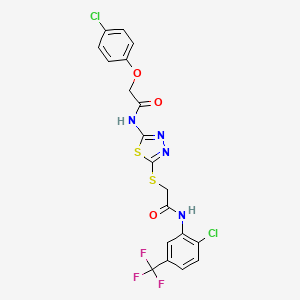

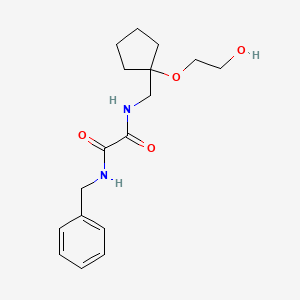

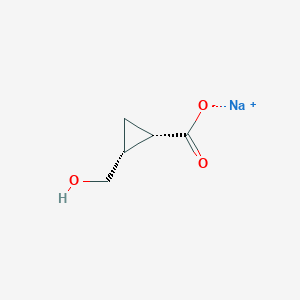

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide, also known as HET0016, is a small molecule inhibitor that selectively targets the 20-HETE (20-hydroxyeicosatetraenoic acid) pathway. This pathway is involved in the regulation of blood pressure, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Industrially Applicable Strategies for Mitigating Acrylamide and Furan in Food

Research on acrylamide and furanic compounds, including furan and 5-hydroxymethylfurfural (HMF), focuses on their formation in heat-treated foods and their potential health risks. Strategies to mitigate these compounds in food involve preventive measures like the use of asparaginase and thermal input reduction (low temperature-long time dehydration; dielectric heating), and removal interventions such as vacuum treatment to extract formed compounds from the finished product (Anese et al., 2013).

Enantioselective Ene-Reduction of Acrylamides by Marine and Terrestrial Fungi

The study on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial-derived fungi presents a green organic chemistry synthesis approach. It demonstrates the potential of utilizing microbial biotransformations for the enantioselective synthesis of compounds, highlighting the role of fungi in modifying acrylamide derivatives to achieve desired configurations and functionalities (Jimenez et al., 2019).

Intramolecular Cyclization of Mercaptomethyl Derivatives

The research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates explores the cyclization of mercaptomethyl derivatives adjacent to the furan ring. This study reveals the chemical reactivity of furan-containing acrylates and their potential in synthesizing complex cyclic structures, which could be relevant in developing novel pharmaceuticals or material sciences (Pevzner, 2021).

SARS Coronavirus Helicase Inhibition

A novel chemical compound structurally related to acrylamides, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was identified to suppress the enzymatic activities of SARS coronavirus helicase. This research underscores the therapeutic potential of furan-acrylamide derivatives in antiviral drug development, indicating a promising avenue for treating viral infections (Lee et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(15,9-17-2)8-13-11(14)4-3-10-5-6-16-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZADVJSKNKJW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=COC=C1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=COC=C1)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)